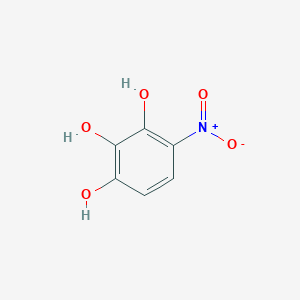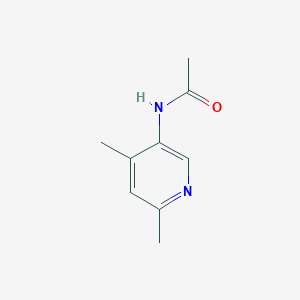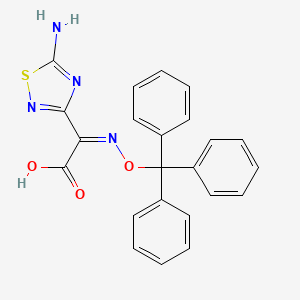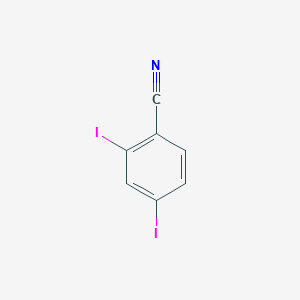
4-Nitropyrogallol
Vue d'ensemble
Description
4-Nitropyrogallol is a useful research compound. Its molecular formula is C6H5NO5 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
- Preparation of Derivatives : 4-Nitropyrogallol serves as a precursor for various chemical compounds. Kampouris (1971) studied the mononitration of pyrogallol and its derivatives, leading to the production of this compound and its various forms like methyl ethers, acetates, and benzenesulphonates, highlighting its role in organic synthesis (Kampouris, 1971).
Environmental Impact and Treatment
- Effects on Methanogenic Systems : A study by Podeh, Bhattacharya, and Qu (1995) explored the impact of nitrophenols, including this compound, on acetate-utilizing methanogenic systems. This research contributes to understanding the environmental implications of nitrophenols in anaerobic systems (Podeh, Bhattacharya & Qu, 1995).
Material Science
- Catalysis and Nanomaterials : Research by Gupta et al. (2014) on Fe@Au core-shell nanoparticles anchored on graphene oxide demonstrated the use of this compound in the catalytic reduction of nitrophenol compounds. This showcases its application in the development of advanced nanocatalysts and material science (Gupta et al., 2014).
Water Treatment and Pollution Control
- Removal of Toxic Compounds : Mahmoud et al. (2016) investigated the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the binding and removal of nitro compounds including this compound from water. This study contributes to environmental pollution control and water treatment technologies (Mahmoud et al., 2016).
Biochemical Analysis
- Analytical Techniques : Almási, Fischer, and Perjési (2006) developed an HPLC method for quantifying this compound and its conjugates, emphasizing its use in analytical biochemistry and drug metabolism studies (Almási, Fischer & Perjési, 2006).
Biochemical Processes
- Inhibition Studies : A study by Reinke and Moyer (1985) used this compound to investigate the inhibition of brain cyclooxygenase activity and its antipyretic action, contributing to understanding biochemical pathways and drug mechanisms (Reinke & Moyer, 1985).
Environmental Biodegradation
- Biodegradation in Reactors : Tomei and Annesini (2005) researched the biodegradation of this compound in a sequencing batch reactor, providing insights into the environmental remediation and wastewater treatment processes (Tomei & Annesini, 2005).
Propriétés
IUPAC Name |
4-nitrobenzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYOMUFYEZASGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-](/img/structure/B3282983.png)
![Ethanone, 1-(5-methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)-](/img/structure/B3282989.png)
![1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-](/img/structure/B3282993.png)








